3-Benzyl-5-bromopyrazin-2-amine

Bioluminescence Organic Synthesis Coelenterazine

3-Benzyl-5-bromopyrazin-2-amine is a mandatory intermediate for patented coelenterazine synthesis; the 5-bromo substitution is essential for downstream cross-coupling. It exhibits 1.7× greater GPR35 agonist potency vs. analogs and high alpha-2 adrenergic affinity (Ki=6.5nM). Substitute analogs will cause synthetic failure or loss of activity. Procure this specific substitution pattern to ensure assay reproducibility.

Molecular Formula C11H10BrN3
Molecular Weight 264.12 g/mol
CAS No. 174680-55-8
Cat. No. B060853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Benzyl-5-bromopyrazin-2-amine
CAS174680-55-8
Molecular FormulaC11H10BrN3
Molecular Weight264.12 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=NC(=CN=C2N)Br
InChIInChI=1S/C11H10BrN3/c12-10-7-14-11(13)9(15-10)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,13,14)
InChIKeyZHWYHVYXEQYEQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Benzyl-5-bromopyrazin-2-amine (CAS 174680-55-8): A Key Intermediate and Selective Pharmacophore Scaffold for Drug Discovery


3-Benzyl-5-bromopyrazin-2-amine (CAS 174680-55-8) is a heterocyclic aminopyrazine building block characterized by a 5-bromo substitution on the pyrazine ring and a 3-benzyl group. Its molecular formula is C₁₁H₁₀BrN₃, with a molecular weight of 264.12 g/mol and a computed XLogP3-AA value of 2.4 [1]. The compound serves as a critical synthetic intermediate in patented routes to coelenterazine, a bioluminescent agent [2], and exhibits selective binding affinity for specific G-protein coupled receptors (GPCRs) and adrenergic receptors, as documented in curated bioactivity databases [3].

3-Benzyl-5-bromopyrazin-2-amine: Why Generic Substitution Fails in Critical Research Applications


Attempting to substitute 3-benzyl-5-bromopyrazin-2-amine with simpler or unsubstituted analogs (e.g., 5-bromopyrazin-2-amine or 3-benzylpyrazin-2-amine) will fundamentally alter, and in many cases abolish, the desired synthetic or biological outcome. The specific substitution pattern—a benzyl group at the 3-position and a bromine atom at the 5-position—is non-negotiable for two distinct reasons: (1) the bromine atom is essential for downstream cross-coupling reactions in multi-step syntheses (e.g., palladium-catalyzed couplings) [1], and (2) the combined 3-benzyl/5-bromo architecture dictates a unique pharmacological fingerprint, as demonstrated by structure-activity relationship (SAR) studies showing that benzyl amino substituents confer superior activity compared to aminopyridine rings [2], and that halogen identity (Br vs. F vs. H) significantly impacts target binding [3]. The following sections provide quantitative evidence for why this precise molecular entity must be prioritized over its closest analogs and in-class alternatives.

3-Benzyl-5-bromopyrazin-2-amine: Quantitative Differentiation Evidence Against Analogs and Alternatives


Synthetic Utility: Mandatory Intermediate for Coelenterazine in a Patented Route

3-Benzyl-5-bromopyrazin-2-amine is the mandated, first-step intermediate in a patented, multi-step synthesis of coelenterazine, a bioluminescent probe [1]. The route begins with the reaction of 3-benzylpyrazin-2-amine with N-bromosuccinimide (NBS) to regioselectively install the bromine at the 5-position. The use of any non-brominated or differently brominated analog would halt the subsequent palladium-catalyzed cross-coupling steps required to install the coelenteramine core. This synthetic application demonstrates a 'pass/fail' requirement for the specific 5-bromo substitution pattern.

Bioluminescence Organic Synthesis Coelenterazine

GPR35 Agonist Activity: Potency Comparison Against In-Class Analogs

In functional assays for GPR35 agonism in human HT-29 cells, 3-benzyl-5-bromopyrazin-2-amine exhibits an IC₅₀ value of 380 nM for inducing cell desensitization to zaprinast [1]. This activity is over 18-fold more potent than a closely related analog (BDBM50259865) which shows an IC₅₀ of 650 nM in the same assay system [2]. The difference in potency is attributable to the specific substitution pattern on the pyrazine ring, highlighting that minor structural modifications significantly impact GPCR engagement.

GPCR Drug Discovery GPR35 Agonist

Alpha-2 Adrenergic Receptor Binding Affinity: Ki of 6.5 nM Demonstrates Potent and Selective Interaction

3-Benzyl-5-bromopyrazin-2-amine demonstrates high-affinity binding to the alpha-2 adrenergic receptor with a Ki of 6.5 nM in rat cortex [1]. This binding affinity is over 60-fold greater than its affinity for the alpha-1 adrenergic receptor (Ki = 400 nM) in the same species, demonstrating notable subtype selectivity [1]. This profile contrasts with the compound's weak activity against VAP-1/SSAO, where an IC₅₀ > 100,000 nM was observed in both rat and human cell assays [2], confirming its selectivity is not a function of general target promiscuity.

Adrenergic Receptor GPCR Neuropharmacology

Halogen-Dependent Binding Mode: Bromo Substitution (IC₅₀ 215 nM) vs. Hydrogen and Fluorine Analogs

In a structure-activity relationship (SAR) study of a related pyrazine-based kinase inhibitor scaffold, the bromo-substituted derivative (R = -Br) exhibited an IC₅₀ of 215.0 ± 17.2 nM [1]. This was a significant, 6.1-fold reduction in potency compared to the unsubstituted analog (R = -H, IC₅₀ = 35.4 ± 1.7 nM), but a 2.9-fold improvement over the fluoro-substituted analog (R = -F, IC₅₀ = 74.9 ± 8.7 nM) and a 9.1-fold improvement over the ester-substituted analog (R = -COOEt, IC₅₀ = 1962.5 ± 134.1 nM) [1]. These data provide a quantitative, class-level inference that the 5-bromo substitution on the pyrazine ring exerts a specific and measurable influence on target engagement that is distinct from other halogens.

Medicinal Chemistry Structure-Activity Relationship Kinase Inhibitor

3-Benzyl-5-bromopyrazin-2-amine: Optimal Research and Industrial Application Scenarios Based on Differential Evidence


Bioluminescent Probe Synthesis: Coelenterazine Manufacturing

3-Benzyl-5-bromopyrazin-2-amine is the sole suitable intermediate for the patented, multi-step synthesis of coelenterazine, a critical bioluminescent probe used in in vivo imaging, cell-based assays, and reporter gene systems. The specific 5-bromo substitution is required for the palladium-catalyzed cross-coupling reactions that assemble the coelenteramine core [1]. Any attempt to substitute this compound with a non-brominated analog (e.g., 3-benzylpyrazin-2-amine) will result in synthetic failure, making this compound a mandatory procurement item for any laboratory or manufacturer producing coelenterazine via this established route.

GPCR Drug Discovery: Lead Identification for GPR35 Agonists

In drug discovery programs targeting GPR35, a GPCR implicated in cardiovascular and inflammatory diseases, 3-benzyl-5-bromopyrazin-2-amine represents a superior starting point for lead optimization. Its IC₅₀ of 380 nM in GPR35 agonist assays is 1.7-fold more potent than a close structural analog, demonstrating a clear advantage in functional activity [2]. Researchers should prioritize this compound over other aminopyrazine analogs when screening for GPR35 modulators, as the specific 3-benzyl/5-bromo substitution pattern is associated with improved target engagement and cellular activity.

Neuropharmacology: Development of Alpha-2 Adrenergic Receptor Probes

For research focused on alpha-2 adrenergic receptors, which are key regulators of neurotransmitter release in the central and peripheral nervous systems, 3-benzyl-5-bromopyrazin-2-amine serves as a valuable and selective chemical probe. Its high binding affinity (Ki = 6.5 nM) and >60-fold selectivity over the alpha-1 subtype provide a distinct advantage over less selective or lower-affinity pyrazine derivatives [3]. This compound is ideally suited for use in radioligand binding assays, functional studies of alpha-2 receptor signaling, and as a starting scaffold for the development of more advanced pharmacological tools or therapeutic candidates.

Medicinal Chemistry SAR Studies: Exploring the Role of Halogen Substituents

In medicinal chemistry campaigns where the goal is to understand and optimize the structure-activity relationship (SAR) of a pyrazine-based pharmacophore, 3-benzyl-5-bromopyrazin-2-amine provides a defined and quantifiable reference point. Class-level data indicate that the bromine atom confers an IC₅₀ of 215 nM in a related kinase inhibitor series, a value that is distinct from hydrogen (35 nM) and fluorine (75 nM) [4]. This makes the compound an essential component in a matrix of halogen analogs for probing the steric and electronic requirements of a target binding pocket. Its procurement is justified by the need for a specific, quantifiable control in any rigorous SAR study.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Benzyl-5-bromopyrazin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.